molecular formula C24H42O4 B12342249 Ganglioside GQ1b tetrasodium salt (bovine brain)

Ganglioside GQ1b tetrasodium salt (bovine brain)

Cat. No.: B12342249
M. Wt: 394.6 g/mol
InChI Key: SFBKYFUWTNCVFL-UZMHNMEPSA-N
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Description

Ganglioside GQ1b tetrasodium salt (bovine brain) is a highly purified ganglioside isolated from bovine brain. Gangliosides are acidic glycosphingolipids that play crucial roles in cellular functions, including cell adhesion, signal transduction, and cell differentiation. Ganglioside GQ1b consists of a ceramide moiety, an oligosaccharide head group, and multiple sialic acids. It is involved in various cellular processes such as myelin stability, nerve regeneration, and acting as entry points for toxins and viruses .

Preparation Methods

Ganglioside GQ1b tetrasodium salt is typically isolated from bovine brain tissue. The preparation involves several steps:

Industrial production methods are similar but scaled up to handle larger quantities. The process ensures the product is stable for at least two years when stored at -20°C .

Chemical Reactions Analysis

Ganglioside GQ1b tetrasodium salt undergoes various chemical reactions:

    Oxidation: This reaction can modify the ceramide moiety or the oligosaccharide head group.

    Reduction: Reduction reactions can alter the sialic acid residues.

    Substitution: Substitution reactions often involve the replacement of sialic acids with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Ganglioside GQ1b tetrasodium salt exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ganglioside GQ1b tetrasodium salt is unique due to its specific structure and functions. Similar compounds include:

Ganglioside GQ1b stands out for its specific role in promoting neural differentiation and its potential therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-24-19-18-22(26)23(21-25)28-24/h14-19,22-26H,2-13,20-21H2,1H3/b15-14+,17-16?/t22-,23+,24+/m0/s1

InChI Key

SFBKYFUWTNCVFL-UZMHNMEPSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[CH][CH]CO[C@H]1[CH][CH][C@@H]([C@H](O1)CO)O

Canonical SMILES

CCCCCCCCCCCCCC=C[CH][CH]COC1[CH][CH]C(C(O1)CO)O

Origin of Product

United States

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